molecular formula C23H20ClN3O2S B2999402 5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol CAS No. 1223806-27-6

5-Benzyl-2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol

Cat. No. B2999402
CAS RN: 1223806-27-6
M. Wt: 437.94
InChI Key: YTPMGNWGFSGSDK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a chlorophenyl group, an oxazole ring, a thioether linkage, and a pyrimidinol group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzyl and oxazole) would likely contribute to the compound’s stability, while the polar groups (chlorophenyl and pyrimidinol) could enhance its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its functional groups. For instance, the benzyl group might undergo electrophilic aromatic substitution, while the pyrimidinol group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, while its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antioxidant and Antitumor Activities

Compounds with similar structures have been evaluated for their antioxidant and antitumor activities. For example, derivatives of pyrimidine-2-thiole have shown significant biological activity against oxidative stress and cancer cell proliferation. These compounds are synthesized through a series of reactions involving cyclization and condensation, showcasing their potential in drug development for cancer treatment and prevention of oxidative damage (El-Moneim et al., 2011).

Halogen Bonding in Drug Design

The study of halogen bonding between similar compounds and biological targets, such as the pyruvate dehydrogenase complex, provides insights into the design of more potent inhibitors. Crystallography, DFT calculations, and molecular docking have been used to understand the binding modes and interactions, which are crucial for optimizing drug efficacy and specificity (He et al., 2020).

Antimicrobial Evaluation

The synthesis and evaluation of new pyrimidines and condensed pyrimidines, including those with chlorophenyl and methyloxazol groups, have demonstrated antimicrobial properties. These compounds target various bacterial strains, highlighting their potential in developing new antibiotics or antiseptics to combat resistant bacterial infections (Abdelghani et al., 2017).

Molecular Docking Studies of EGFR Inhibitors

Benzimidazole derivatives bearing triazole and related structures have been studied for their anti-cancer properties, specifically as EGFR inhibitors. Molecular docking studies reveal their binding affinities and interactions with the EGFR binding pocket, offering a pathway to designing more effective cancer therapies (Karayel, 2021).

Synthesis and Biological Activity of Heterocyclic Compounds

The creation of heterocyclic compounds from thiouracil derivatives, including those involving oxazepine, has been explored for their biological activities. Such studies underline the importance of heterocyclic compounds in drug discovery, particularly for their antibacterial properties, showcasing the versatility of these chemical structures in pharmaceutical applications (Mohammad et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it might interact with a specific biological target to exert its effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

5-benzyl-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-14-19(12-16-6-4-3-5-7-16)21(28)27-23(25-14)30-13-20-15(2)29-22(26-20)17-8-10-18(24)11-9-17/h3-11H,12-13H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPMGNWGFSGSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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